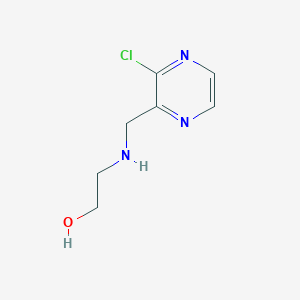
2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol
Overview
Description
2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Inhibitory Action : The reaction between related compounds and pyridine-2-carbaldehyde, followed by treatment with copper(II) chloride or cadmium(II) chloride, leads to the formation of complex compounds. These compounds have been studied for their potential inhibitory action on selected biomolecules through docking studies (Mardani et al., 2019).
Synthesis of Novel Compounds with Antimicrobial Potential : Compounds related to 2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol have been synthesized and evaluated for antibacterial and antifungal activities. These include a range of compounds formed through various chemical reactions and modifications (Ram et al., 1989).
Charge Transfer Complexes Study : Charge transfer complexes between similar compounds and chloranilic acid have been investigated. These studies focus on the stability and spectroscopic properties of the formed complexes, providing insights into their potential applications in various fields (Al-Attas et al., 2009).
Synthesis in Pharmaceutical Research : Related compounds have been synthesized for their potential use in pharmaceutical research. This includes the synthesis of novel compounds with anticipated bioactivity and the exploration of their biological applications (Al-Adiwish et al., 2017).
Application in Catalysis and Organic Synthesis : The related compounds have been used in catalysis and organic synthesis, indicating their potential in facilitating complex chemical reactions and the synthesis of novel organic compounds (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
2-[(3-chloropyrazin-2-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-7-6(5-9-3-4-12)10-1-2-11-7/h1-2,9,12H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEZDEIZONGENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CNCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-Chloropyrazin-2-yl)methyl)amino)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925886.png)
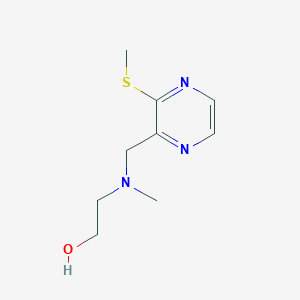

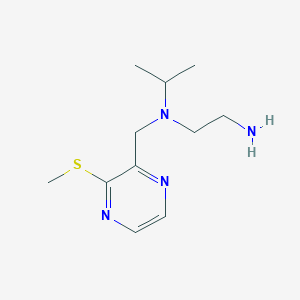
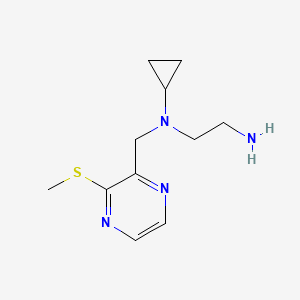
![2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925920.png)
![2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B7925940.png)

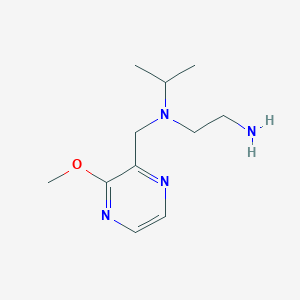

![2-[(3-Chloro-pyrazin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7925964.png)
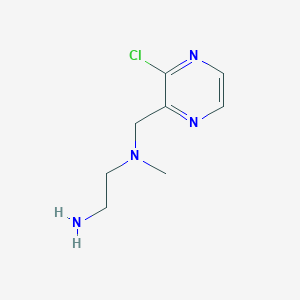
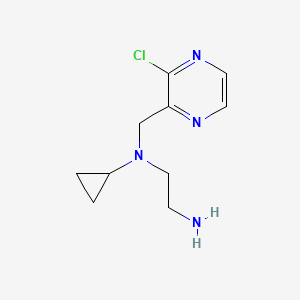
![2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol](/img/structure/B7925988.png)